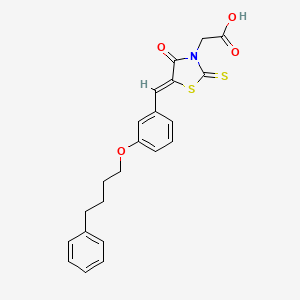
STING agonist-22
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
STING Agonist-22, also known as CF501, is a potent non-nucleotide stimulator of interferon genes (STING) agonist. It functions as an adjuvant by activating STING to induce the type I interferon response and the production of proinflammatory cytokines. This compound enhances the efficacy of original protein vaccines by providing potent, broad, and long-term immune protection .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of STING Agonist-22 involves several steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound can be synthesized through custom synthesis services provided by specialized companies .
Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes the preparation of the mother liquor by dissolving the compound in dimethyl sulfoxide (DMSO) and subsequent formulation for in vivo applications .
化学反応の分析
Types of Reactions: STING Agonist-22 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.
Substitution: Substitution reactions can be used to introduce different substituents into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can introduce new functional groups into the molecule .
科学的研究の応用
STING Agonist-22 has a wide range of scientific research applications, including:
Chemistry: Used as a research tool to study the STING pathway and its role in immune responses.
Biology: Investigated for its ability to modulate immune responses and its potential as an adjuvant in vaccine development.
Medicine: Explored for its therapeutic potential in cancer immunotherapy, where it enhances the efficacy of existing treatments such as immune checkpoint inhibitors and radiation therapy
Industry: Utilized in the development of novel immunotherapeutic agents and as a component in vaccine formulations
作用機序
STING Agonist-22 exerts its effects by binding to the stimulator of interferon genes (STING) protein. Upon binding, it activates the cyclic guanosine monophosphate-adenosine monophosphate (cGAMP) synthase (cGAS)-STING pathway. This activation leads to the production of type I interferons and proinflammatory cytokines, which in turn activate dendritic cells and promote T-cell priming and recruitment into the tumor microenvironment . The activation of the STING pathway also involves the recruitment of TANK-binding kinase 1 (TBK1) and the phosphorylation of interferon regulatory factor 3 (IRF3), leading to the transcription of interferon-stimulated genes .
類似化合物との比較
MSA-2: Another STING agonist known for its potent immune-modulatory effects.
Uniqueness of STING Agonist-22: this compound is unique due to its non-nucleotide structure, which differentiates it from other cyclic dinucleotide-based STING agonists. Its ability to provide broad and long-term immune protection makes it a valuable tool in vaccine development and cancer immunotherapy .
特性
分子式 |
C40H48N14O6 |
|---|---|
分子量 |
820.9 g/mol |
IUPAC名 |
3-[(E)-4-[5-carbamoyl-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]-7-(3-morpholin-4-ylpropoxy)benzimidazol-1-yl]but-2-enyl]-2-[(2-ethyl-5-methylpyrazole-3-carbonyl)amino]imidazo[4,5-b]pyridine-6-carboxamide |
InChI |
InChI=1S/C40H48N14O6/c1-5-53-30(18-24(3)48-53)37(57)46-39-44-28-20-26(34(41)55)22-32(60-15-9-10-50-13-16-59-17-14-50)33(28)51(39)11-7-8-12-52-36-29(21-27(23-43-36)35(42)56)45-40(52)47-38(58)31-19-25(4)49-54(31)6-2/h7-8,18-23H,5-6,9-17H2,1-4H3,(H2,41,55)(H2,42,56)(H,44,46,57)(H,45,47,58)/b8-7+ |
InChIキー |
HYWPJLWOHDVWMY-BQYQJAHWSA-N |
異性体SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2C/C=C/CN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
正規SMILES |
CCN1C(=CC(=N1)C)C(=O)NC2=NC3=C(N2CC=CCN4C5=C(C=C(C=N5)C(=O)N)N=C4NC(=O)C6=CC(=NN6CC)C)C(=CC(=C3)C(=O)N)OCCCN7CCOCC7 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


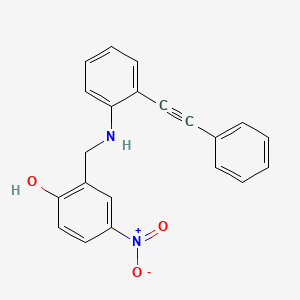
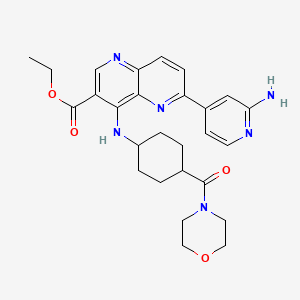
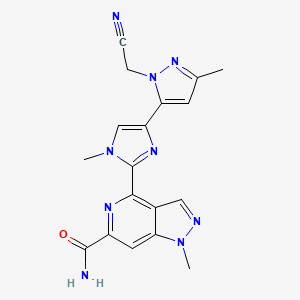

![2-(2-phenylethyl)-6-[[(5S,6R,7R,8S)-5,6,7-trihydroxy-4-oxo-2-(2-phenylethyl)-5,6,7,8-tetrahydrochromen-8-yl]oxy]chromen-4-one](/img/structure/B12405384.png)
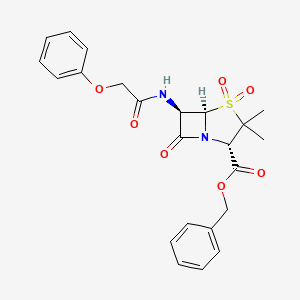
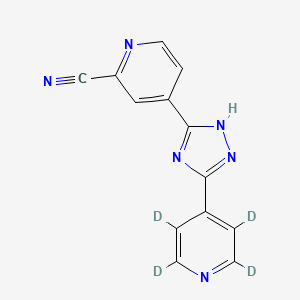
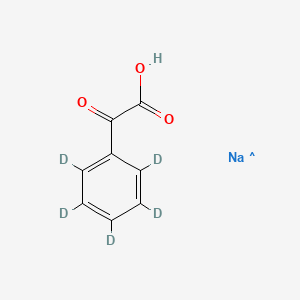
![Benzamide, N-[1,2-dihydro-2-(4-methoxyphenyl)-1-oxopyrido[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-4-yl]-](/img/structure/B12405414.png)
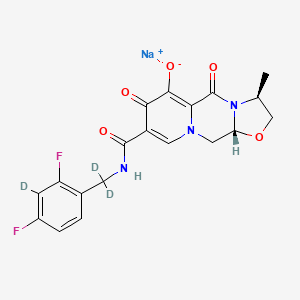
![2-[(2S)-1-prop-2-enoyl-4-[7-[8-(trideuteriomethyl)naphthalen-1-yl]-2-[[(2S)-1-(trideuteriomethyl)pyrrolidin-2-yl]methoxy]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-4-yl]piperazin-2-yl]acetonitrile](/img/structure/B12405418.png)


